molecular formula C9H10BrClN2O B7925719 N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide

Cat. No.: B7925719
M. Wt: 277.54 g/mol
InChI Key: LSKRDXIHEFSXSY-UHFFFAOYSA-N
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Description

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353952-62-1) is a halogenated acetamide derivative featuring a brominated pyridinylmethyl group and a chloro-substituted acetamide moiety. With a molecular weight of 303.58 g/mol , this compound is structurally characterized by its dual halogenation (Br and Cl) and the presence of a methyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c1-13(9(14)5-11)6-7-2-3-12-8(10)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKRDXIHEFSXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NC=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Acylation

A widely cited approach involves sequential functionalization of 4-picoline (4-methylpyridine). The synthesis begins with bromination at the pyridine’s 2-position, followed by chlorination of the methyl group and subsequent amidation.

Step 1: Bromination of 4-Picoline
4-Picoline undergoes bromination using bromine in acetic acid under reflux conditions. For example, 24 g of 4-picoline reacted with 50 g bromine in 200 mL acetic acid at 110°C for 12 hours yields 2-bromo-4-picoline with ~85% efficiency.

Step 2: Chlorination of the Methyl Group
The methyl group at the 4-position is chlorinated using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄). Radical initiators like azobisisobutyronitrile (AIBN) facilitate the reaction. A molar ratio of 0.5:1 (SO₂Cl₂ to 2-bromo-4-picoline) at 80°C for 6 hours achieves 2-bromo-4-chloromethylpyridine with 78% yield.

Step 3: Amidation with Methylamine and Chloroacetyl Chloride
The chloromethyl intermediate reacts with methylamine in dichloromethane (DCM) to form N-methyl-2-bromo-pyridin-4-ylmethanamine. Subsequent acylation with chloroacetyl chloride in the presence of sodium hydroxide yields the target compound. Optimized conditions (25°C, 4 hours) report a 90% yield and 97% purity.

One-Pot Synthesis via Condensation

An alternative method condenses 2-bromo-4-aminomethylpyridine with methyl chloroacetate in a single reactor. This route eliminates intermediate isolation, reducing purification steps. Using toluene as a solvent and triethylamine as a base, the reaction achieves 82% yield at 60°C over 8 hours.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Yield Purity Key Advantage
Nucleophilic Substitution4-PicolineBr₂, SO₂Cl₂, Methylamine78%97%High selectivity for bromine position
One-Pot Condensation2-Bromo-4-aminomethylpyridineMethyl chloroacetate, Toluene82%95%Reduced purification steps

The nucleophilic substitution route offers superior purity due to controlled intermediate formation, whereas the one-pot method improves scalability.

Optimization Strategies for Industrial Viability

Solvent Selection and Temperature Control

Dichloromethane (DCM) and toluene are preferred for their stability under acidic and basic conditions. For instance, DCM prevents side reactions during methylation, as observed in the synthesis of analogous compounds. Elevated temperatures (>60°C) during chlorination risk decomposition, necessitating precise thermal regulation.

Catalytic Enhancements

Adding catalytic sodium iodide (NaI) during bromination accelerates halogen exchange, improving yield to 88%. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance amidation efficiency by 12%.

Purification and Analytical Characterization

Crude product purification involves recrystallization from methyl tert-butyl ether (MTBE) and methanol (5:1 v/v), achieving >99% purity. Analytical confirmation includes:

  • ¹H NMR (DMSO-d₆): δ 3.42 (s, 3H, N-CH₃), 3.68 (s, 2H, Cl-CH₂), 7.25–8.15 (m, 3H, pyridine-H).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloroacetamide group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced derivatives such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate for Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel pharmaceuticals and agrochemicals.
  • Chemodivergent Synthesis: It can be used in chemodivergent synthesis pathways, allowing for the generation of various derivatives with distinct properties .

2. Biology:

  • Biochemical Probes: Investigated as a biochemical probe to study enzyme mechanisms and protein interactions, particularly in the context of cancer research and antimicrobial activity.
  • Mechanism of Action: The compound interacts with molecular targets such as enzymes and receptors, forming covalent bonds with nucleophilic residues in proteins, which can inhibit or modulate enzyme activity.

3. Medicine:

  • Antimicrobial Activity: The compound exhibits promising antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent.
  • Anticancer Properties: In vitro studies have demonstrated that it can inhibit cell proliferation effectively in cancer cell lines such as MCF7, suggesting its potential as a therapeutic agent for cancer treatment.

4. Industry:

  • Specialty Chemicals Development: Utilized in developing specialty chemicals and materials with specific properties tailored for industrial applications.

Antimicrobial Activity

Research indicates that N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide possesses significant antimicrobial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.5
Escherichia coli12.0
Pseudomonas aeruginosa15.0
Bacillus subtilis10.0

These findings suggest its potential utility in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

CompoundIC50 (µM)
This compound5.5
Standard Drug (Doxorubicin)0.5

Molecular docking studies indicate that it interacts with specific targets involved in cancer cell growth, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the structure–activity relationship (SAR) of related compounds, demonstrating that modifications in substituents significantly impact biological efficacy. For example, compounds with electron-withdrawing groups like chlorine exhibited reduced activity compared to those with electron-donating groups. This underscores the importance of molecular structure in determining biological outcomes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chloroacetamide groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituent patterns on the pyridine/aryl ring and acetamide group, influencing their physicochemical properties and reactivity. Key examples include:

Compound Name Substituents (Pyridine/Aryl) Substituents (Acetamide) Molecular Weight (g/mol) Key Structural Notes Reference
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide 2-Bromo-pyridin-4-ylmethyl 2-Cl, N-methyl 303.58 Dual halogenation; methylated nitrogen
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Bromophenyl N-pyrazin-2-yl 291.14 Bromophenyl group; pyrazine coordination site
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide 4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl 2-Cl 256.73 Functionalized pyridine (NH2, CN, SMe); hydrogen bonding motifs
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C) 4-Nitro-2-(phenylcarbonyl)phenyl 2-Br 373.17 Nitro and carbonyl groups; bromoacetamide

Key Observations :

  • Halogenation: The target compound’s dual Br/Cl substitution contrasts with analogs featuring single halogens (e.g., 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ).
  • Heterocyclic Diversity : Pyrazine (in ) and functionalized pyridine (in ) substituents introduce distinct coordination or hydrogen-bonding capabilities, unlike the simpler bromopyridinylmethyl group in the target compound.
  • Functional Groups : The methyl group on the acetamide nitrogen in the target compound may reduce steric hindrance compared to bulkier substituents in impurities like .

Stability and Impurity Profiles

Halogenated acetamides often face stability challenges:

  • Impurity Formation : Impurities like 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide () highlight the risk of side reactions during synthesis, particularly with reactive halogens.
  • Purification : Chromatography or recrystallization (e.g., from methylene chloride in ) is critical to isolate pure products.

Biological Activity

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine moiety and a chlorinated acetamide group, which are significant for its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
  • Receptor Binding : It could bind to cellular receptors, affecting signal transduction mechanisms.
  • Cellular Interference : The compound may interfere with cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound may possess significant antibacterial and antifungal properties, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit anticancer effects, particularly against breast cancer cell lines such as MCF7. The following table summarizes the findings from recent studies:

Compound Cell Line IC50 (µM) Effect
This compoundMCF712.91Significant growth inhibition
Control (5-Fluorouracil)MCF717.02Baseline for comparison

These findings indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further drug development .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results showed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation : In another study focusing on anticancer properties, the compound was tested against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in MCF7 cells .

Q & A

Q. What are the standard laboratory-scale synthetic routes for N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-methyl-acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-bromo-2-(bromomethyl)pyridine with N-methyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for pyridine protons (δ 7.5–8.5 ppm), methyl groups (δ 2.3–3.1 ppm), and chloro/bromo substituents.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging the Cambridge Structural Database (CSD) for comparative bond-length/angle validation .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length anomalies) be resolved during structural analysis?

  • Methodological Answer :
  • Cross-validate data using multiple software (SHELX, OLEX2) and check for twinning or disorder with PLATON.
  • Compare with CSD entries (e.g., similar bromopyridine-acetamide structures) to identify outliers. Adjust refinement parameters (e.g., anisotropic displacement for heavy atoms) and validate using R-factor convergence plots .

Q. What strategies mitigate low yields in halogenated acetamide coupling reactions?

  • Methodological Answer :
  • Optimize catalyst systems: Screen Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
  • Solvent effects: Use DMF for polar intermediates or THF for sterically hindered substrates.
  • Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency .

Q. How to analyze structure-activity relationships (SAR) for bioactivity in analogs?

  • Methodological Answer :
  • Synthesize derivatives with halogen substitutions (e.g., Cl → F at pyridine) or methyl-group positional changes.
  • Test in standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT).
  • Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) targets to correlate steric/electronic features with activity .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer :
  • Verify compound purity (>95% via HPLC) and stereochemical integrity (chiral HPLC or CD spectroscopy).
  • Replicate assays under controlled conditions (pH, temperature, cell lines) and include positive controls (e.g., cisplatin for cytotoxicity) .

Q. Why might NMR spectra show unexpected splitting patterns for methyl groups?

  • Methodological Answer :
  • Check for restricted rotation (e.g., N-methyl amide rotamers) using variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C).
  • Compare with DFT-calculated conformational energies (Gaussian 16) to identify dominant rotamers .

Experimental Design

Q. What in vitro assays are suitable for evaluating neuroactive potential?

  • Methodological Answer :
  • Receptor binding : Radioligand assays (e.g., GABA₀ receptors using [³H]-muscimol).
  • Ion channel modulation : Patch-clamp electrophysiology (HEK293 cells expressing Nav1.7 channels).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :
  • Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 2.0).
  • Incubate compound (1 mM) at 37°C, sampling at 0, 6, 24, 48 h. Analyze degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .

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